molecular formula C8H8N2O4 B2401709 Methyl 3-methyl-5-nitropicolinate CAS No. 1456768-26-5

Methyl 3-methyl-5-nitropicolinate

Cat. No. B2401709
M. Wt: 196.162
InChI Key: YHWXQOITCHEZKQ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-nitropicolinate is a chemical compound with the molecular formula C8H8N2O4 . It is used in various scientific experiments and industrial applications .


Molecular Structure Analysis

The molecular weight of Methyl 3-methyl-5-nitropicolinate is 196.16 g/mol . The SMILES representation of its structure is O=C(C1=NC=C(N+[O-])C=C1C)OC .

Scientific Research Applications

Chemical Synthesis and Characterization

Methyl 3-methyl-5-nitropicolinate is a compound of interest in the synthesis and characterization of various chemical entities. For instance, Delatour et al. (2003) developed a method for preparing carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites, which could be extended to other derivatives, highlighting the versatility of nitro-substituted compounds in chemical synthesis for analytical purposes (Delatour et al., 2003). Gobis et al. (2022) synthesized methyl 4-phenylpicolinoimidate derivatives of hydrazone, demonstrating antimicrobial activity, including against tuberculosis, showcasing the potential of methyl 3-methyl-5-nitropicolinate derivatives in medicinal chemistry (Gobis et al., 2022).

Catalysis and Polymerization

Zhang et al. (2011) investigated 8-(Nitroarylamino)-5,6,7-trihydroquinolylnickel dichlorides for ethylene polymerization, indicating the potential of nitro-substituted compounds in catalysis and polymer synthesis (Zhang et al., 2011).

Antimicrobial and Tuberculostatic Activity

Research by Gobis et al. (2022) on the synthesis of hydrazones from methyl 4-phenylpicolinoimidate derivatives showed significant antimicrobial and tuberculostatic activities, highlighting the role of nitro-substituted compounds in developing new antimicrobial agents (Gobis et al., 2022).

Corrosion Inhibition

Rbaa et al. (2019) demonstrated the application of 8-hydroxyquinoline derivatives, such as (8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate, as effective corrosion inhibitors for mild steel, emphasizing the potential of methyl 3-methyl-5-nitropicolinate derivatives in industrial applications to prevent corrosion (Rbaa et al., 2019).

Lanthanide Luminescence Sensitization

Comby et al. (2006) explored the use of 8-hydroxyquinolinate-based podates to sensitize the near-infrared luminescence of lanthanide ions, such as Nd(III) and Yb(III), for potential applications in bioanalyses and imaging technologies (Comby et al., 2006).

properties

IUPAC Name

methyl 3-methyl-5-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-3-6(10(12)13)4-9-7(5)8(11)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWXQOITCHEZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-5-nitropyridine-2-carboxylate

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